![molecular formula C9H14FN3O2S B2433180 N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride CAS No. 2411278-73-2](/img/structure/B2433180.png)
N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MPF and is a potent inhibitor of serine proteases. MPF is synthesized using a multi-step process that involves the reaction of various chemicals.
Mechanism of Action
The mechanism of action of MPF involves the covalent modification of the active site of serine proteases. MPF contains a sulfamoyl fluoride group that reacts with the active site serine residue of serine proteases, forming a covalent bond. This covalent modification irreversibly inhibits the activity of the enzyme.
Biochemical and Physiological Effects
MPF has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MPF inhibits the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. In vivo studies have shown that MPF can reduce blood clotting and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPF is its potent inhibitory activity against serine proteases. This makes it an ideal tool for studying the role of serine proteases in physiological processes. However, MPF has some limitations for lab experiments. The covalent modification of serine proteases by MPF is irreversible, which can make it difficult to study the effects of protease inhibition over time. Additionally, MPF has a relatively short half-life, which can limit its use in long-term experiments.
Future Directions
For the study of MPF include the development of more selective and stable inhibitors of serine proteases and the exploration of its potential therapeutic applications.
Synthesis Methods
The synthesis of MPF involves several steps, including the reaction of 2-aminopyrimidine with 2-bromo-2-methylpropane, followed by the reaction of the resulting compound with sodium hydride. The final step involves the reaction of the resulting compound with sulfuryl fluoride to produce MPF. The yield of the final product is typically around 50%.
Scientific Research Applications
MPF has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a potent inhibitor of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, inflammation, and cell signaling. MPF has been shown to inhibit several serine proteases, including trypsin, chymotrypsin, and thrombin.
properties
IUPAC Name |
N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2S/c1-7(2)9-11-4-8(5-12-9)6-13(3)16(10,14)15/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILXMBKXPWDBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CN(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)
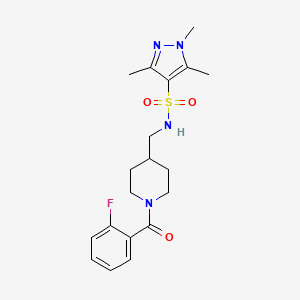
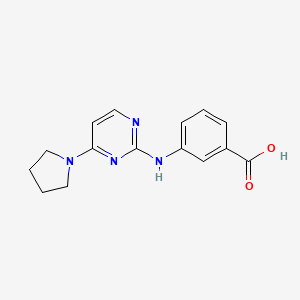
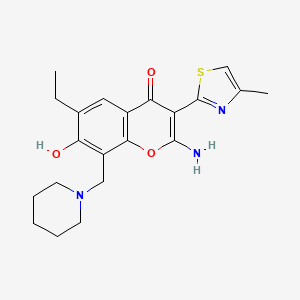

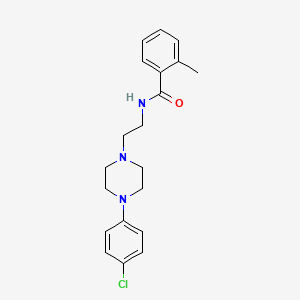

![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B2433110.png)
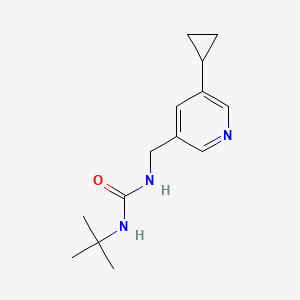
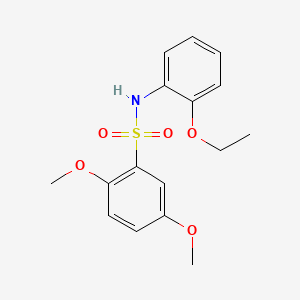
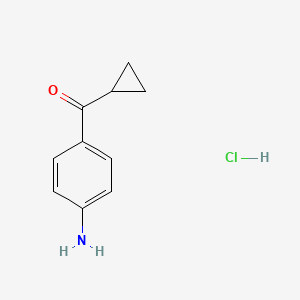
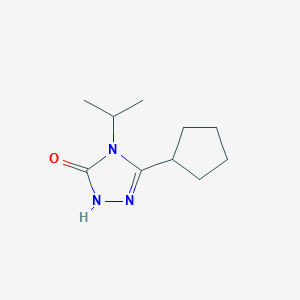
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)